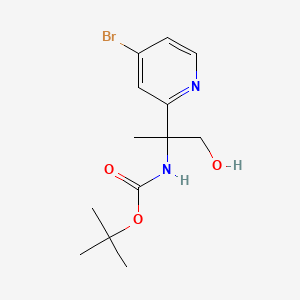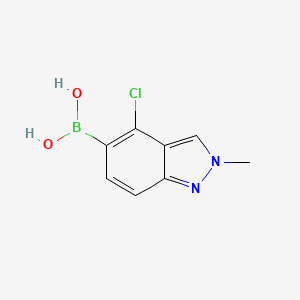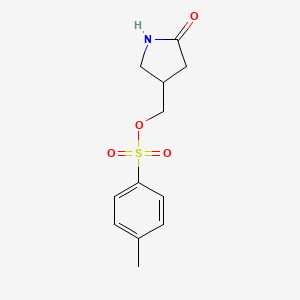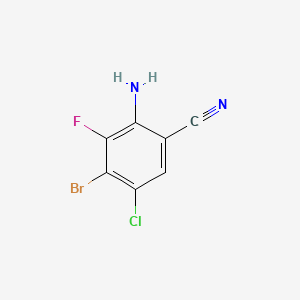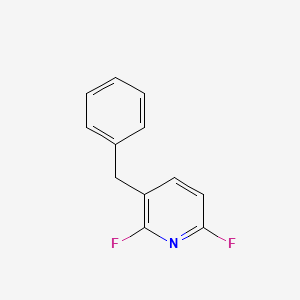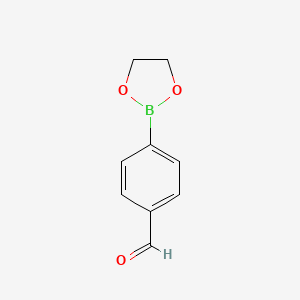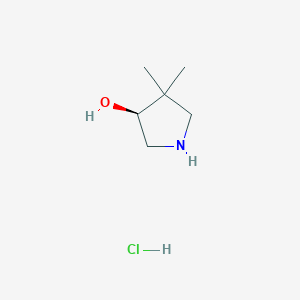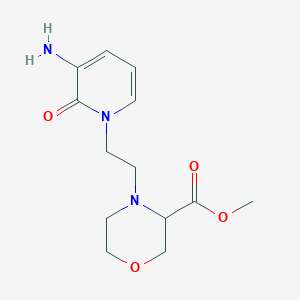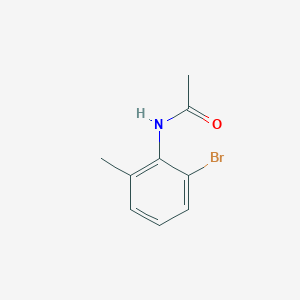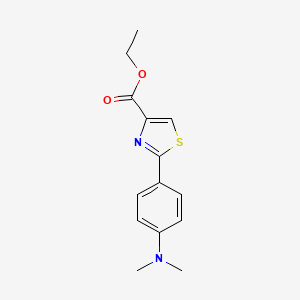amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
Ethyl 5-({[(2,4-dichlorophenyl)sulfonyl](methyl)amino}methyl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate is a complex organic compound that features a furan ring substituted with an ethyl ester group, a sulfonamide group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl ester group: This step involves esterification reactions, often using ethanol and an acid catalyst.
Attachment of the sulfonamide group: This is typically done through sulfonylation reactions, where a sulfonyl chloride reacts with an amine.
Addition of the dichlorophenyl group: This can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound could affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl 5-({(2,4-dichlorophenyl)sulfonylamino}methyl)furan-3-carboxylate can be compared with other similar compounds:
Similar Compounds: Other sulfonamide derivatives, furan-based compounds, and dichlorophenyl-containing molecules.
Uniqueness: The combination of the furan ring, sulfonamide group, and dichlorophenyl group in a single molecule makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C15H15Cl2NO5S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
ethyl 5-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]furan-3-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-3-22-15(19)10-6-12(23-9-10)8-18(2)24(20,21)14-5-4-11(16)7-13(14)17/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
UHHCLLDSVQIJRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)CN(C)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


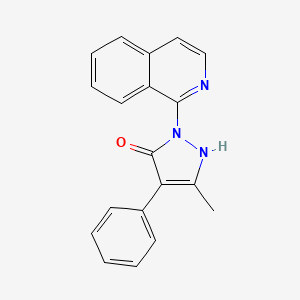
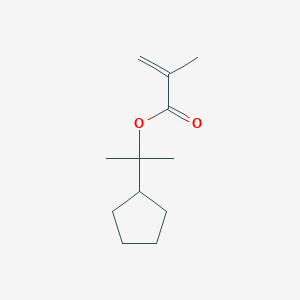
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
